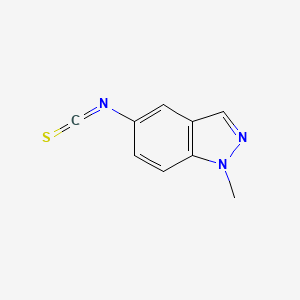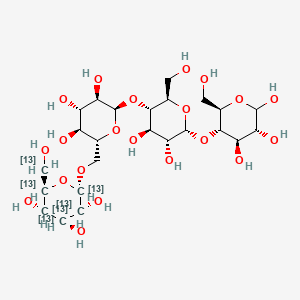
6-Alpha-D-Glucopyranosyl Maltotriose-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is a stable isotope-labeled compound with the molecular formula C18H30O15. It is a carbohydrate derivative used primarily in biochemical research. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves the incorporation of carbon-13 isotopes into the glucose units. The process typically starts with the preparation of labeled glucose, which is then enzymatically or chemically linked to form the maltotriose structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The process includes the fermentation of labeled glucose, followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired functional group, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of glucitol derivatives.
Substitution: Formation of various functionalized glucose derivatives.
Aplicaciones Científicas De Investigación
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study carbohydrate metabolism.
Biology: Employed in the study of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the food and beverage industry for quality control and product development.
Mecanismo De Acción
The mechanism of action of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves its incorporation into metabolic pathways. The carbon-13 label allows for the tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in carbohydrate metabolism, and pathways such as glycolysis and gluconeogenesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Alpha-D-Glucopyranosyl Maltotriose: The unlabeled version of the compound.
Maltotriose: A trisaccharide composed of three glucose units.
6-Alpha-D-Glucopyranosyl Maltose: A disaccharide with a similar structure.
Uniqueness
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This isotopic labeling provides a significant advantage over similar unlabeled compounds.
Propiedades
Fórmula molecular |
C24H42O21 |
|---|---|
Peso molecular |
672.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1/i1+1,5+1,9+1,11+1,16+1,22+1 |
Clave InChI |
FPBCRLIOSBQLHS-NSKDFYODSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[13C@@H]4[13C@@H]([13C@H]([13C@@H]([13C@H](O4)[13CH2]O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


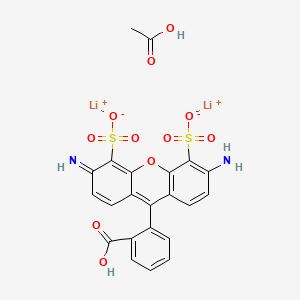




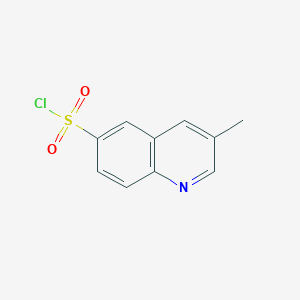
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

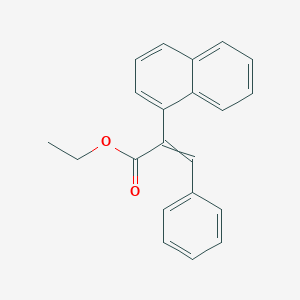
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
